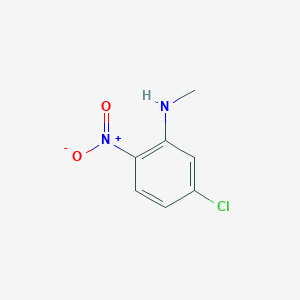
Triisopropylphosphine
Übersicht
Beschreibung
Triisopropylphosphine (TIP) is an organophosphorus compound belonging to the phosphines family. It is a colorless, volatile liquid that is used in a variety of applications in the chemical, pharmaceutical and biotechnological industries. TIP has a wide range of uses, from synthesis of compounds to biochemical and physiological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Triisopropylphosphine is used in the formation of P-zwitterionic species through reaction with 2-cyanoacrylates. This reaction leads to various products depending on the secondary reactants used, such as the formation of phosphonium triflate or phosphonium iodide under different conditions (Gololobov et al., 1996).
- The compound is involved in C-N migration reactions, particularly in the context of allyl- and propargyloxycarbonyl groups, resulting in the formation of carbamates under specific conditions (Gololobov et al., 2006).
- Triisopropylphosphine also participates in electrophilic rearrangements in saturated acyclic systems, exhibiting unique reactivity patterns when interacting with various electrophiles (Gololobov et al., 2001).
Catalysis and Ligand Applications
- It serves as a ligand in the formation of complex structures, such as μ3-Oxo-tris[(triisopropylphosphine)gold(I)] tetrafluoroborate, where it helps stabilize intramolecular gold bonding (Angermaier & Schmidbaur, 1995).
- In organometallic chemistry, triisopropylphosphine is involved in ligand metalation reactions, particularly with platinum compounds, demonstrating its versatility in complex formation and reactivity (Thorn, 1998).
- Triisopropylphosphine-based phosphines are used as recyclable and regenerable catalysts and reagents in various synthesis reactions, highlighting their utility in sustainable and efficient chemical processes (Bergbreiter et al., 2011).
Specialized Chemical Reactions
- The compound is involved in the synthesis of complex molecules, such as tris(2,6-diisopropyl-4-methoxyphenyl)phosphine, to study the effects of substituents on the properties of crowded triarylphosphines (Sasaki et al., 2008).
- It plays a role in the in situ quenching of trialkylphosphine reducing agents, improving the level of maleimide conjugation to proteins, which is significant in bioconjugation and protein labeling techniques (Kantner et al., 2017).
Wirkmechanismus
Target of Action
Triisopropylphosphine is a tertiary phosphine . It is commonly used as a ligand in organometallic chemistry . The primary targets of Triisopropylphosphine are metal ions in organometallic complexes .
Mode of Action
Triisopropylphosphine interacts with its targets, the metal ions, by donating its lone pair of electrons to form a coordinate covalent bond . This results in the formation of organometallic complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in organometallic chemistry, contributing to various chemical reactions and synthesis processes .
Pharmacokinetics
It is known that the compound is a liquid at room temperature and is soluble in hydrocarbons . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of Triisopropylphosphine’s action primarily involve the formation of organometallic complexes . These complexes can participate in various chemical reactions, contributing to the synthesis of a wide range of compounds .
Eigenschaften
IUPAC Name |
tri(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNTWNVBGLNYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215074 | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triisopropylphosphine | |
CAS RN |
6476-36-4 | |
| Record name | Triisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisopropylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE86CLL2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Triisopropylphosphine?
A1: Triisopropylphosphine has a molecular formula of C9H21P and a molecular weight of 156.25 g/mol.
Q2: Are there any spectroscopic data available for Triisopropylphosphine?
A2: Yes, various spectroscopic techniques have been used to characterize Triisopropylphosphine. For instance, IR and NMR (1H and 31P) spectroscopy have been employed to identify and confirm the structure and purity of the compound. [, ]
Q3: Is Triisopropylphosphine air-stable?
A3: Triisopropylphosphine is air-sensitive and can undergo oxidation. It should be stored and handled under an inert atmosphere, such as nitrogen or argon, to prevent degradation. [, ]
Q4: How is Triisopropylphosphine used in catalysis?
A4: Triisopropylphosphine acts as a strong, bulky, and electron-rich ligand in transition metal complexes, playing a crucial role in various catalytic reactions. It coordinates to the metal center, influencing its reactivity and selectivity. [, , , ]
Q5: What types of reactions are catalyzed by Triisopropylphosphine-containing complexes?
A5: Triisopropylphosphine-containing complexes catalyze a wide range of reactions, including:
- Hydrogenation: Iridium complexes with Triisopropylphosphine have shown remarkable activity in the hydrogenation of alkynes, alkenes, imines, and C=N bonds. [, , , ]
- Hydroamination: These complexes have been utilized in the hydroamination of olefins and alkynes, facilitating the formation of new C-N bonds. []
- Carbonylation: Notably, an iridium-based process for methanol carbonylation utilizes Triisopropylphosphine as a ligand in the catalyst. []
- Coupling Reactions: Triisopropylphosphine-containing complexes catalyze diverse coupling reactions, including the dimerization and cyclotrimerization of alkynes and the formation of vinyl ethers. []
- Cycloadditions: These complexes are also employed in [2+2+2] and [2+2+1] cycloaddition reactions, leading to the formation of cyclic compounds. []
- Alkane Dehydrogenation: Pincer-type iridium complexes with Triisopropylphosphine exhibit catalytic activity in alkane dehydrogenation reactions. [, ]
- Silicon Compound Transformations: Triisopropylphosphine-containing complexes mediate transformations of organosilicon compounds, such as hydrosilylation and dehydrogenative silylation. []
Q6: How does the steric bulk of Triisopropylphosphine impact its catalytic activity?
A6: The steric bulk of Triisopropylphosphine plays a significant role in its catalytic activity. It can influence:
- Selectivity: The bulky nature of Triisopropylphosphine can lead to the preferential formation of specific isomers or products by hindering certain reaction pathways. [, , ]
- Stability: The steric bulk can enhance the stability of the catalyst by preventing unwanted side reactions or decomposition pathways. []
- Reactivity: While hindering some reactions, it can also promote others by forcing specific orientations of reactants or intermediates. []
Q7: Can you elaborate on the role of Triisopropylphosphine in asymmetric catalysis?
A7: While Triisopropylphosphine itself is not chiral, it can be used in conjunction with chiral ligands or metal precursors to form chiral catalysts. These catalysts can facilitate enantioselective transformations, producing chiral products with high enantiomeric excess. [, , ]
Q8: Have computational methods been used to study Triisopropylphosphine and its complexes?
A8: Yes, computational chemistry techniques, including DFT (Density Functional Theory) calculations, have been employed to study:
- Reaction Mechanisms: DFT calculations help elucidate the reaction mechanisms of catalytic processes involving Triisopropylphosphine-containing complexes. [, , ]
- Structure and Bonding: These methods provide valuable insights into the structure, bonding, and electronic properties of Triisopropylphosphine complexes. [, , ]
- Rational Design: Computational studies guide the rational design of new catalysts with improved activity, selectivity, or stability. [, ]
Q9: How do modifications to the Triisopropylphosphine structure affect its properties?
A9: Modifications to the Triisopropylphosphine structure, such as changing the alkyl groups or introducing substituents on the phosphorus atom, can significantly impact its:
- Steric Properties: Larger alkyl groups increase the steric bulk, affecting both the stability and selectivity of the resulting complexes. [, , ]
- Electronic Properties: Electron-donating or -withdrawing substituents can modify the electron density at the phosphorus atom, influencing its binding affinity to metals and the overall catalytic activity. [, , ]
- Solubility: Structural modifications can be used to tune the solubility of the phosphine in various solvents, which is essential for its applications in catalysis. [, ]
Q10: How is the stability of Triisopropylphosphine-containing complexes addressed in research?
A10: Researchers employ various strategies to improve the stability of Triisopropylphosphine-containing complexes, including:
- Ligand Design: Utilizing bulky and electron-rich phosphines like Triisopropylphosphine enhances the stability of the metal complexes. [, ]
- Reaction Conditions: Optimizing reaction conditions, such as solvent, temperature, and pressure, can significantly affect catalyst stability and prevent decomposition. []
- Storage: Storing Triisopropylphosphine and its complexes under an inert atmosphere is crucial to prevent oxidation and degradation. []
Q11: What are the safety considerations and environmental impacts associated with Triisopropylphosphine?
A11: Triisopropylphosphine is an air-sensitive and potentially flammable liquid. It should be handled with care under a well-ventilated fume hood, using appropriate personal protective equipment. Information regarding its toxicity and environmental fate might be limited, and proper waste disposal methods should be followed according to local regulations. [, ]
Q12: What analytical techniques are employed to characterize and quantify Triisopropylphosphine?
A12: Common analytical techniques used to characterize and quantify Triisopropylphosphine and its complexes include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are invaluable tools for structural elucidation, purity analysis, and monitoring reaction progress. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of Triisopropylphosphine in metal complexes. [, ]
- X-ray Crystallography: Single-crystal X-ray diffraction provides detailed structural information about Triisopropylphosphine complexes in the solid state. [, , , ]
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be employed to analyze reaction mixtures and quantify the starting materials, products, and byproducts. [, ]
Q13: What resources are available for researchers working with Triisopropylphosphine?
A13: Researchers can access various resources, including:
Q14: Are there any cross-disciplinary applications for Triisopropylphosphine?
A14: While primarily used in organometallic chemistry and catalysis, the unique properties of Triisopropylphosphine and its complexes might find applications in other fields, such as:
- Materials Science: The development of new catalysts based on Triisopropylphosphine-containing complexes could lead to advances in materials synthesis, such as polymers and nanomaterials. [, ]
Q15: What are some key historical milestones in Triisopropylphosphine research?
A15: Research on Triisopropylphosphine has witnessed significant advancements over the years, including:
- Development of Catalytic Applications: The discovery of its ability to act as a ligand in transition metal complexes, particularly in hydrogenation reactions, marked a turning point. [, , ]
- Exploration of Diverse Catalytic Processes: Subsequent research expanded its use in various catalytic reactions, including hydroamination, carbonylation, and coupling reactions. [, , ]
- Advancements in Ligand Design and Catalyst Optimization: Ongoing research focuses on fine-tuning the steric and electronic properties of Triisopropylphosphine and its derivatives to develop more efficient and selective catalysts. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Bromomethyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1582898.png)









